![molecular formula C7H9N5O B6598782 N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide CAS No. 717846-93-0](/img/structure/B6598782.png)
N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide
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Description
“N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” is a chemical compound with the IUPAC name N’-acetyl-2-pyrazinecarbohydrazonamide . It has a molecular weight of 179.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13) . The crystal structure of a similar compound has been studied, which could provide insights into the structure of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” are not explicitly mentioned in the search results, apart from its molecular weight of 179.18 .Scientific Research Applications
Chemical Synthesis
“N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” is used in the synthesis of various chemical compounds. It’s a key intermediate in the formation of chromene derivatives, where it reacts with chloroethylacetate in the presence of K2CO3 .
Antimicrobial Activity
This compound has shown significant antimicrobial activity. In a study, several hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were synthesized and screened for their efficacy against the Mycobacterium tuberculosis H37Rv strain .
Antifungal Activity
In addition to its antimicrobial properties, “N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” has demonstrated significant antifungal activity. Certain derivatives of this compound have shown potent antifungal effects .
Antitubercular Agents
The compound has potential applications in the development of novel antitubercular agents. Some derivatives of this compound have shown noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .
Anti-inflammatory Activity
“N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” and its derivatives have shown potential for anti-inflammatory activity. This makes it a promising candidate for the development of new anti-inflammatory drugs .
Drug Design and Development
This compound is used in drug design and development. In silico studies suggest that the target enzyme involved in the action of the compounds may be DprE1 . This information can be useful in the design of new drugs.
properties
IUPAC Name |
N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQGOOKUSCONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=NC=CN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(/C1=NC=CN=C1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide |
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